3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3-Nitrobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a nitro group and a carboxylic acid group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the nitration of bicyclo[2.2.2]octane-1-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid.
Substitution: Various substituted bicyclo[2.2.2]octane-1-carboxylic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylic acid
- 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- 3-Nitrobicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the bicyclo[2.2.2]octane framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
406947-31-7 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-nitrobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c11-8(12)9-3-1-6(2-4-9)7(5-9)10(13)14/h6-7H,1-5H2,(H,11,12) |
InChI Key |
FHLOPWOQPJPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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